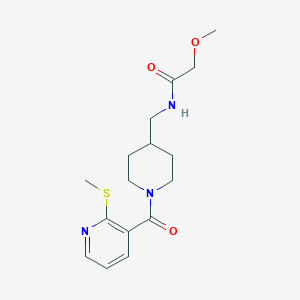

2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide

Description

The compound 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide is a synthetic molecule featuring a piperidine core substituted with a methylthio-nicotinoyl group and a methoxyacetamide side chain. These compounds are frequently modified to evade legal restrictions while retaining or enhancing pharmacological activity.

Properties

IUPAC Name |

2-methoxy-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-22-11-14(20)18-10-12-5-8-19(9-6-12)16(21)13-4-3-7-17-15(13)23-2/h3-4,7,12H,5-6,8-11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAIGEYRTFEINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CCN(CC1)C(=O)C2=C(N=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Formation of the Nicotinoyl Intermediate: The nicotinoyl moiety can be synthesized through the reaction of 2-chloronicotinic acid with methylthiol in the presence of a base such as sodium hydroxide.

Piperidine Ring Formation: The piperidine ring can be introduced by reacting the nicotinoyl intermediate with piperidine under reflux conditions.

Methoxy Group Introduction: The methoxy group can be added through methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

Final Coupling: The final step involves coupling the methoxy-substituted intermediate with acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nicotinoyl moiety can be reduced to a corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, alkyl halides

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Amine derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nicotinoyl moiety may play a crucial role in its binding affinity, while the piperidine ring may influence its overall conformation and stability.

Comparison with Similar Compounds

Key Structural Features:

- Piperidine ring : A common scaffold in opioid analogs, facilitating interactions with μ-opioid receptors.

- 2-(Methylthio)nicotinoyl moiety: A unique substitution differentiating it from phenethyl- or phenyl-based fentanyl derivatives (e.g., methoxyacetylfentanyl).

- Methoxyacetamide group : Likely influences lipophilicity and metabolic stability.

Hypothetical Pharmacological Profile:

The methylthio-nicotinoyl group could alter receptor binding kinetics compared to traditional fentanyl derivatives.

Comparison with Similar Compounds

The following table compares 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide with structurally and pharmacologically related compounds, emphasizing differences in substituents, molecular weight, and regulatory status.

Key Observations:

Structural Variations: The methylthio-nicotinoyl group in the target compound replaces the phenylethyl or phenyl moieties seen in analogs like methoxyacetylfentanyl and ocfentanil. The nicotinoyl moiety introduces a heteroaromatic ring, which could enhance hydrogen bonding with opioid receptors, possibly increasing selectivity or potency.

Pharmacological Implications: Analogs with methoxyacetamide (e.g., methoxyacetylfentanyl, ocfentanil) exhibit rapid receptor binding due to their moderate polarity.

The target compound would likely face similar restrictions if confirmed as psychoactive.

Biological Activity

2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide, commonly referred to by its CAS number 1234923-43-3, is a synthetic compound with potential therapeutic applications. Its molecular formula is , and it has a molecular weight of 337.4 g/mol. This compound has garnered interest due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₃O₃S |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1234923-43-3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The piperidine moiety may contribute to its ability to cross the blood-brain barrier, potentially influencing central nervous system (CNS) activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which are common in compounds containing piperidine and nicotinoyl groups. These properties warrant further investigation in clinical settings.

- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is potential for this compound to exhibit effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Anticancer Potential : Initial data suggest that derivatives of similar structures have shown promise in inhibiting tumor growth in various cancer models, indicating that this compound may also possess anticancer properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains. The results indicated that compounds with similar structural motifs demonstrated significant inhibition of bacterial growth, suggesting a potential role for this compound in treating infections caused by resistant strains.

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving rodent models, compounds structurally related to this compound were assessed for their effects on anxiety-like behaviors. Results showed a reduction in anxiety-related behaviors, indicating potential anxiolytic effects.

Research Findings

Recent research findings highlight the following key points regarding the biological activity of the compound:

- In vitro Studies : Laboratory tests have shown that the compound can inhibit specific enzymes related to inflammation and cancer cell proliferation.

- In vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.